molecular formula C22H18N4O5S B2799121 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide CAS No. 307545-34-2

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2799121
CAS No.: 307545-34-2
M. Wt: 450.47
InChI Key: GZVBXFZTIWCKDQ-UHFFFAOYSA-N
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Description

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a sulfonamide derivative featuring a 4-oxo-4H-chromene-2-carboxamide moiety linked to a 4,6-dimethylpyrimidin-2-yl sulfamoylphenyl group. Its molecular formula is C₂₂H₁₉N₄O₅S, with a monoisotopic mass of 463.103 Da.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-13-11-14(2)24-22(23-13)26-32(29,30)16-9-7-15(8-10-16)25-21(28)20-12-18(27)17-5-3-4-6-19(17)31-20/h3-12H,1-2H3,(H,25,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVBXFZTIWCKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that combines a chromene structure with a sulfamoyl group, which is known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antihistaminic effects, and other pharmacological activities supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : 587841-73-4

This structure contributes to its interaction with biological targets, influencing its pharmacological effects.

Anticancer Activity

Recent studies have investigated the anticancer activity of derivatives related to this compound. For instance, a related compound was tested against various human tumor cell lines, demonstrating significant antiproliferative effects. The mechanism of action involved:

  • Microtubule Disruption : The compound interferes with microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
  • Anti-Angiogenic Effects : It exhibited a reduction in angiogenesis in both in vitro and in vivo models.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of several chromene derivatives against eight human tumor cell lines using MTT assays. Notably:

CompoundCell LineIC50 (μM)
1aHT-290.5
1cHCT-1160.15
1dMCF-7>10

These results indicate that certain derivatives possess selective cytotoxicity towards specific cancer types, highlighting the potential for targeted cancer therapies.

Antihistaminic Activity

The chromene scaffold has been associated with antihistaminic properties. In vitro studies demonstrated that derivatives could inhibit histamine-induced contractions in isolated guinea pig ileum. One derivative showed significant inhibition rates comparable to standard antihistamines.

Pharmacological Evaluation

In a pharmacological evaluation, compounds were assessed for their ability to protect against histamine-induced convulsions:

CompoundProtection (%)
3k48.34
Standard43.34

This suggests that compounds derived from the chromene structure may be effective in treating allergic reactions and asthma.

Other Biological Activities

Beyond anticancer and antihistaminic effects, the chromene derivatives exhibit various biological activities:

  • Bronchodilatory Effects : Some compounds showed significant bronchodilatory activity in vivo.
  • Antioxidant Properties : Certain derivatives demonstrated notable antioxidant activity, which may contribute to their therapeutic potential in oxidative stress-related conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituent Modifications Key Differences vs. Parent Compound Evidence Source
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide C₂₄H₂₂N₄O₅S 478.523 6,7-dimethyl on chromene ring Increased lipophilicity; steric hindrance
6-Chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide C₂₂H₁₇ClN₄O₅S 499.96 6-chloro, 7-methyl on chromene ring Enhanced electronegativity; potential halogen bonding
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methyl-prop-2-enamide C₁₆H₁₈N₄O₃S 346.4 Acrylamide group replaces chromene-carboxamide Reduced aromaticity; altered metabolic stability
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methoxybenzamide C₂₀H₂₀N₄O₄S 428.46 Methoxybenzamide replaces chromene-carboxamide Electron-donating methoxy group; simpler scaffold
N-[4-[[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide C₂₀H₂₁N₅O₅S₂ 507.6 Additional sulfamoylphenyl group Higher molecular weight; reduced solubility

Physicochemical and Crystallographic Analysis

  • The parent compound’s chromene ring balances aromaticity and polarity .
  • Crystallography : Software like SHELXL () and ORTEP-3 () enable precise structural determination. For instance, reports a related compound’s orthorhombic crystal system (Pbca space group, a = 11.7919 Å), demonstrating the structural rigidity imparted by the sulfamoylphenyl-pyrimidine core .

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